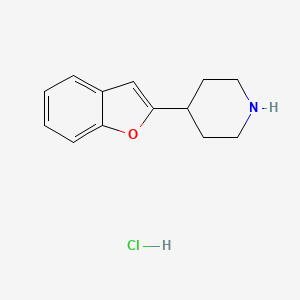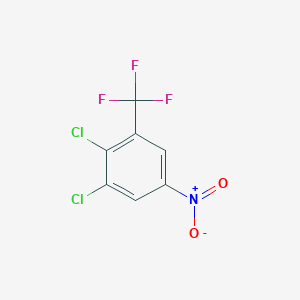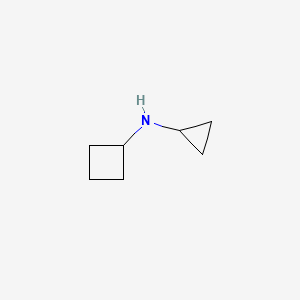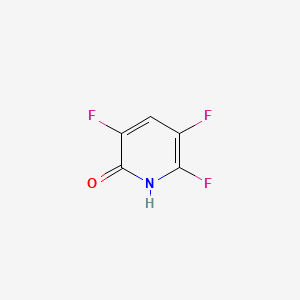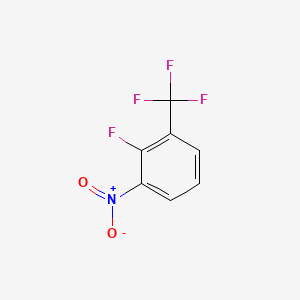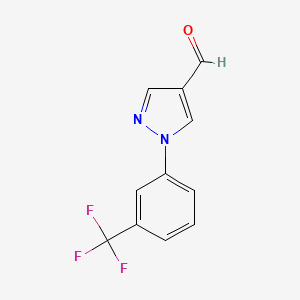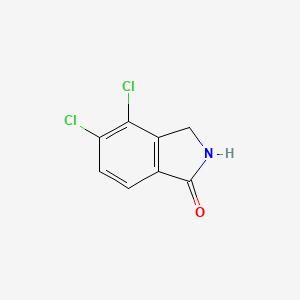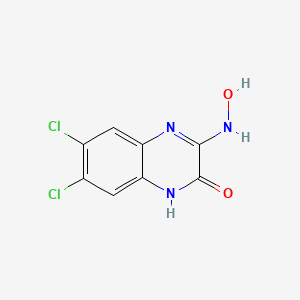
乙酸钾
描述
Potassium pivalate, also known as potassium trimethylacetate or potassium 2,2-dimethylpropionate, is a chemical compound with the molecular formula C5H9KO2. It is a white to almost white powder or crystalline solid that is highly soluble in water. This compound is derived from pivalic acid, a carboxylic acid with a tert-butyl group attached to the carbonyl carbon. Potassium pivalate is used in various chemical reactions and industrial applications due to its unique properties.
科学研究应用
Potassium pivalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and as a precursor for other chemical compounds.
Biology: Studied for its potential use in biological systems due to its stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Used in the production of polymers, resins, and coatings due to its ability to form stable complexes with metals.
作用机制
Target of Action
Potassium pivalate (KP) is a reactive monocarboxylic acid . It has been shown to react with amines and form urea derivatives, which can be used for cross-coupling reactions . These reactions are catalyzed by palladium-based catalysts . Therefore, the primary targets of potassium pivalate are amines in the presence of palladium-based catalysts.
Mode of Action
The interaction of potassium pivalate with its targets involves the formation of urea derivatives through cross-coupling reactions . This process is facilitated by palladium-based catalysts .
Biochemical Pathways
It’s known that the compound participates in cross-coupling reactions to form urea derivatives . These reactions could potentially influence various biochemical pathways, particularly those involving amines.
Result of Action
The primary result of potassium pivalate’s action is the formation of urea derivatives through cross-coupling reactions . These derivatives could potentially have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action of potassium pivalate is likely to be influenced by various environmental factors. For example, the presence of palladium-based catalysts is necessary for the compound to react with amines and form urea derivatives . Additionally, factors such as pH, temperature, and the presence of other reactive species could potentially influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: Potassium pivalate can be synthesized through the neutralization of pivalic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is evaporated to obtain the solid potassium pivalate. The reaction can be represented as follows:
C5H9COOH+KOH→C5H9COOK+H2O
Industrial Production Methods: In industrial settings, potassium pivalate is produced by reacting pivalic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in a solvent such as methanol or ethanol, and the product is isolated by filtration and drying. The reaction can be represented as follows:
2C5H9COOH+K2CO3→2C5H9COOK+H2O+CO2
化学反应分析
Types of Reactions: Potassium pivalate undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form esters.
Oxidation Reactions: It can be oxidized to form pivalic acid.
Reduction Reactions: It can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Esters: Formed from substitution reactions with alkyl halides.
Pivalic Acid: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
相似化合物的比较
Potassium pivalate can be compared with other alkali metal pivalates, such as sodium pivalate and lithium pivalate. These compounds share similar chemical properties but differ in their reactivity and solubility. For example:
Sodium Pivalate: More soluble in water compared to potassium pivalate and has slightly different reactivity due to the smaller ionic radius of sodium.
Lithium Pivalate: Less soluble in water and has higher reactivity due to the smaller ionic radius of lithium.
Potassium pivalate is unique due to its balance of solubility and reactivity, making it a versatile reagent in various chemical and industrial applications.
属性
IUPAC Name |
potassium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNHCSATCWAAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19455-23-3 | |
| Record name | Potassium Trimethylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


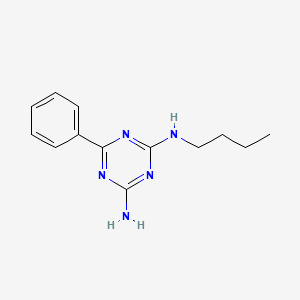
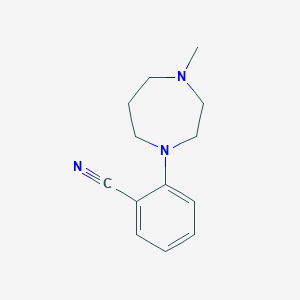
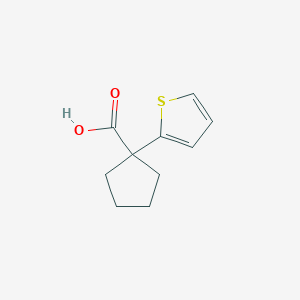
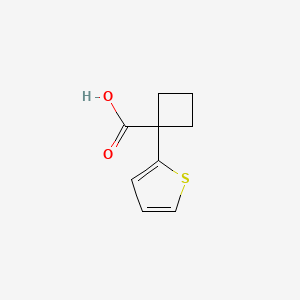
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)
